molecular formula C10H10N2O2 B7760301 6-methoxy-2-methyl-1H-quinazolin-4-one

6-methoxy-2-methyl-1H-quinazolin-4-one

Cat. No.: B7760301
M. Wt: 190.20 g/mol
InChI Key: JOGHWTUPCJOYMF-UHFFFAOYSA-N
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Description

6-methoxy-2-methyl-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-1H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes refluxing anthranilic acid with acetic anhydride in acetic acid to form the intermediate 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then further reacted to yield the desired quinazolinone .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinazolinones .

Scientific Research Applications

6-methoxy-2-methyl-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: It has shown promise in preclinical studies for its potential to treat various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. For example, some quinazolinone derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4H-benzo[d][1,3]oxazin-4-one
  • 4-hydroxy-2-quinolone
  • 6,7-dihydroxy-4-quinazolinone

Uniqueness

6-methoxy-2-methyl-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its methoxy and methyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-methoxy-2-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-11-9-4-3-7(14-2)5-8(9)10(13)12-6/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGHWTUPCJOYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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